2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-
Description
Structurally, it features:
- A pyridine ring (providing a nitrogen donor site).
- A diphenylphosphino group (soft phosphorus donor).
- An ethylamine linker bridging the two moieties.
This compound is primarily utilized in coordination chemistry and catalysis due to its ability to chelate metal centers via both nitrogen and phosphorus atoms. Synonyms include 2-(diphenylphosphino)-N-(pyridin-2-ylmethyl)ethanamine and N-[2-(diphenylphosphino)ethyl]-2-pyridinemethanamine . Its synthesis likely involves alkylation of 2-pyridinemethanamine with a diphenylphosphinoethyl group.
Properties
Molecular Formula |
C20H21N2P |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C20H21N2P/c1-3-10-19(11-4-1)23(20-12-5-2-6-13-20)16-15-21-17-18-9-7-8-14-22-18/h1-14,21H,15-17H2 |
InChI Key |
DVQHYVUCLLZGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 2-Chloroethylamine Hydrochloride
Reaction Overview
A widely adopted method involves the reaction of 2-chloroethylamine hydrochloride with diphenylphosphine in the presence of a strong base such as potassium tert-butoxide (KOtBu). This proceeds via nucleophilic substitution under inert conditions to prevent phosphine oxidation.
Reaction Scheme :
$$
\text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} + \text{PPh}2\text{H} \xrightarrow[\text{KOtBu, THF}]{\text{N}2, \Delta} \text{Ph}2\text{PCH}2\text{CH}2\text{NH}(\text{CH}2\text{C}5\text{H}_4\text{N})
$$
Optimization Parameters
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
- Temperature : 80–100°C (reflux)
- Reaction Time : 12–24 hours
- Yield : 68–85%
Table 1: Key Reaction Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base Equivalents | 2.0–2.5 eq KOtBu | Maximizes SN2 displacement |
| Diphenylphosphine Purity | ≥98% | Reduces side products |
| Moisture Control | <50 ppm H$$_2$$O | Prevents hydrolysis |
Reductive Amination of 2-Pyridinecarboxaldehyde
Two-Step Synthesis
This approach condenses 2-pyridinecarboxaldehyde with 2-(diphenylphosphino)ethylamine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) .
Reaction Steps :
- Imine Formation :
$$
\text{CH}3\text{C}5\text{H}4\text{NCHO} + \text{Ph}2\text{PCH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{C}5\text{H}4\text{NCH}=\text{NCH}2\text{CH}2\text{PPh}_2
$$ - Reduction :
$$
\text{Imine} \xrightarrow{\text{NaBH(OAc)}3, \text{CH}2\text{Cl}_2} \text{Target Compound}
$$
Performance Metrics
- Solvent : Dichloromethane or methanol
- Temperature : 0–25°C
- Yield :
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines .
Scientific Research Applications
Catalysis
One of the primary applications of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is as a ligand in catalysis.
Transition Metal Complexes
- It forms stable complexes with transition metals such as palladium and platinum, enhancing their catalytic properties in cross-coupling reactions (e.g., Suzuki and Heck reactions). These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules.
Synthesis of Pharmaceuticals
- It has been utilized in the synthesis of biologically active compounds, including anti-cancer agents and anti-inflammatory drugs. For example, derivatives of this compound have shown promising activity against certain cancer cell lines.
Functionalization Reactions
- The presence of both nitrogen and phosphorus atoms allows for diverse functionalization reactions, making it a versatile building block in organic chemistry.
Polymer Chemistry
- 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is employed in the development of advanced materials such as polymers with specific electronic properties. Its ability to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) that are useful in gas storage and separation technologies.
Nanomaterials
- Research indicates its potential application in synthesizing nanomaterials for electronics and photonics due to its unique electronic properties when integrated into polymer matrices.
Case Study 1: Pharmaceutical Applications
A study demonstrated that derivatives synthesized using 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Catalytic Efficiency
In a comparative study involving various ligands for palladium-catalyzed reactions, it was found that complexes formed with this compound outperformed others in terms of reaction rate and yield, showcasing its effectiveness as a ligand in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphino group can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids, modulating their activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- The primary compound distinguishes itself with a pyridinemethanamine backbone, enabling dual N/P coordination. In contrast, 2-[2-(Diphenylphosphino)ethyl]pyridine lacks the amine group, reducing its chelation versatility .
- Thioether derivatives (e.g., CAS 1883429-98-8 and 1883429-99-9) replace the pyridine moiety with sulfur-containing groups, altering electronic properties and metal-binding preferences .
Physical Properties
Key Observations :
- The pyridine-based analogue (CAS 10150-27-3) is a solid with a defined melting point, while thioether derivatives are oils, suggesting lower crystallinity and higher flexibility due to sulfur incorporation .
Biological Activity
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- (commonly referred to as DPPE-Pyridine) is a phosphine-containing compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.
Chemical Structure and Properties
The chemical formula for 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is C19H18NP. Its structural representation includes a pyridine ring connected to a diphenylphosphino group via an ethyl linker. The compound's molecular weight is approximately 307.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H18NP |
| Molecular Weight | 307.33 g/mol |
| Purity | ≥98% |
| Physical State | Solid powder |
Synthesis
The synthesis of DPPE-Pyridine typically involves the reaction of diphenylphosphine with 2-pyridinemethanamine under controlled conditions. Various methodologies have been reported, including mechanochemical methods and traditional organic synthesis techniques.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of DPPE-Pyridine and its derivatives. For instance, complexes formed with palladium and DPPE-Pyridine have demonstrated significant efficacy in inhibiting cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways.
- Case Study 1 : A study published in Transition Metal Chemistry examined the anticancer activity of palladium(II) complexes with DPPE-Pyridine ligands. The results indicated that these complexes effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
- Case Study 2 : Another investigation into lysosome-targeted phosphine-imine half-sandwich iridium(III) complexes containing DPPE-Pyridine showed promising results in inducing cell death in cancer cells while exhibiting low toxicity to normal cells .
Antimicrobial Activity
DPPE-Pyridine has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.
- Research Findings : A study assessed the antibacterial effects of various phosphine derivatives, including DPPE-Pyridine. The findings indicated that these compounds could inhibit bacterial growth, suggesting their potential use as antimicrobial agents .
Mechanistic Insights
The biological activity of DPPE-Pyridine can be attributed to its ability to form stable complexes with metal ions, which can enhance its reactivity and biological interactions. The phosphine moiety plays a crucial role in facilitating these interactions, making it a valuable ligand in coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
